molecular formula C17H14N2O2 B14624256 8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one CAS No. 57595-69-4

8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one

Cat. No.: B14624256
CAS No.: 57595-69-4
M. Wt: 278.30 g/mol
InChI Key: XWVWWDYNSZGBNY-UHFFFAOYSA-N
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Description

8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indazole nucleus, leading to a wide range of derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

Uniqueness

8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one is unique due to its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

57595-69-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

1-phenyl-4,5-dihydrobenzo[g]indazole-7,8-diol

InChI

InChI=1S/C17H14N2O2/c20-15-8-11-6-7-12-10-18-19(13-4-2-1-3-5-13)17(12)14(11)9-16(15)21/h1-5,8-10,20-21H,6-7H2

InChI Key

XWVWWDYNSZGBNY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC(=C(C=C31)O)O)N(N=C2)C4=CC=CC=C4

Origin of Product

United States

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